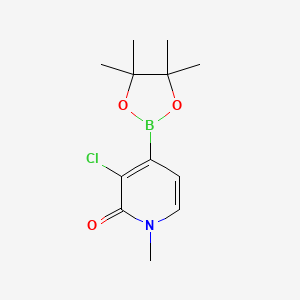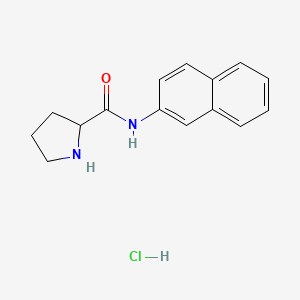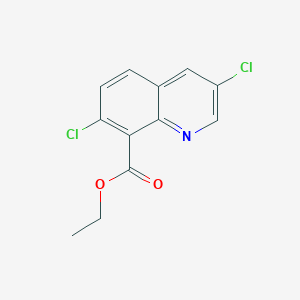
2-Bromo-3-ethoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-ethoxynaphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a quinone structure at the 1,4 positions on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-ethoxynaphthalene-1,4-dione typically involves the bromination of 3-ethoxynaphthalene-1,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-3-ethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The quinone structure can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol under reflux conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media depending on the desired product.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding hydroquinone.
Oxidation Reactions: Higher oxidation state products such as naphthoquinone derivatives.
科学的研究の応用
2-Bromo-3-ethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular redox balance.
類似化合物との比較
Similar Compounds
2,3-Dibromonaphthoquinone: Similar in structure but with two bromine atoms.
2-Bromo-3-hydroxynaphthalene-1,4-dione: Similar but with a hydroxyl group instead of an ethoxy group.
2-Bromo-3-methoxynaphthalene-1,4-dione: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Bromo-3-ethoxynaphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
62452-74-8 |
|---|---|
分子式 |
C12H9BrO3 |
分子量 |
281.10 g/mol |
IUPAC名 |
2-bromo-3-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |
InChIキー |
FXXUJODTQLWMFS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)








![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
